6-Methoxyquinoline N-oxide

Vue d'ensemble

Description

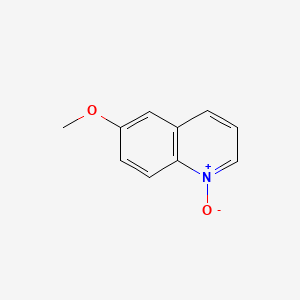

6-Methoxyquinoline N-oxide is a member of quinolines . It is also known by other names such as Quinoline, 6-methoxy-, 1-oxide; 6-Methoxy-1-oxidoquinolin-1-ium . The molecular formula of 6-Methoxyquinoline N-oxide is C10H9NO2 .

Molecular Structure Analysis

The molecular weight of 6-Methoxyquinoline N-oxide is 175.18 . The InChI key is BWEGRKPOJXNZSK-UHFFFAOYSA-N . The SMILES string representation is COc1ccc2n+cccc2c1 .

Chemical Reactions Analysis

The standard molar enthalpy of formation of 6-Methoxyquinoline N-oxide was studied using static-bomb calorimetry .

Physical And Chemical Properties Analysis

6-Methoxyquinoline N-oxide is a solid at 20 degrees Celsius . Its melting point ranges from 108.0 to 112.0 °C .

Applications De Recherche Scientifique

1. Molecular Energetics

The standard molar enthalpies of formation for crystalline 6-methoxyquinoline N-oxide have been a subject of study, crucial for understanding its energetic properties and potential applications in various fields, including materials science and chemical synthesis (Silva et al., 2003).

2. Supramolecular Studies

Research has been conducted on the crystal structure of 6-methoxyquinoline N-oxide dihydrate, revealing the presence of unusual water channels and two intersecting water columns. This kind of study is instrumental in understanding the supramolecular interactions and could be vital for pharmaceutical and material sciences (Moreno-Fuquen et al., 2013).

3. Fluorescence Studies

The fluorescence properties of 6-methoxyquinoline and its derivatives, such as quinine and quinidine, have been investigated, revealing their potential in optical and sensor applications. Understanding these properties can aid in developing new materials and sensors for various applications (Schulman et al., 1974).

4. Chemosensors Development

6-methoxyquinoline derivatives have been evaluated as chemosensors for metal ions like cadmium. Their selective response and fluorescence changes upon interaction with specific metal ions make them promising candidates for developing new environmental and analytical sensors (Prodi et al., 2001).

5. Photophysical Properties

The study of photophysical properties, like solvation dynamics and fluorescence, of 6-methoxyquinoline is significant for applications in photochemistry and photonics. These properties are essential for designing novel photonic materials and understanding molecular interactions in various solvents (Pant et al., 1991).

6. Biomedical Analysis

6-Methoxyquinoline derivatives exhibit strong fluorescence in aqueous media, making them useful for biomedical analyses. Their stability and strong fluorescence across a wide pH range make them suitable as fluorescent labeling reagents in various biomedical applications (Hirano et al., 2004).

Safety and Hazards

6-Methoxyquinoline N-oxide may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

6-methoxy-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEGRKPOJXNZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291678 | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyquinoline N-oxide | |

CAS RN |

6563-13-9 | |

| Record name | 6-Methoxyquinoline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

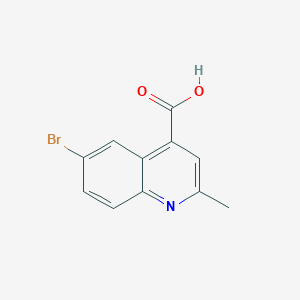

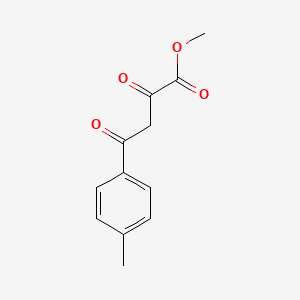

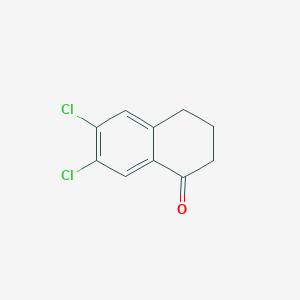

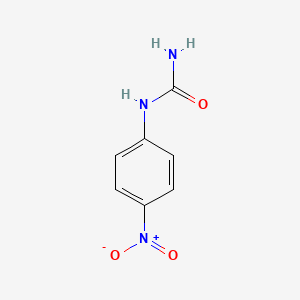

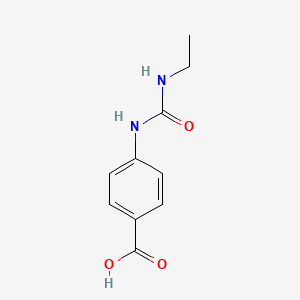

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the crystal structure of 6-Methoxyquinoline N-oxide dihydrate?

A: The crystal structure of 6-Methoxyquinoline N-oxide dihydrate (C10H9NO2·2H2O) exhibits fascinating two-dimensional water networks. These networks manifest as unusual water channels and two sets of intersecting perpendicular columns formed by water molecules. Notably, the oxygen atom of the N-oxide group actively participates in one of the channels, bridging water molecules. This is in contrast to the other channel, which is formed solely by water molecules. []

Q2: How is the molecular packing of 6-Methoxyquinoline N-oxide dihydrate confirmed and compared to other similar compounds?

A: Hirshfeld surface analysis is employed to confirm the intricate molecular packing observed in 6-Methoxyquinoline N-oxide dihydrate. This technique allows for a detailed examination of intermolecular interactions. Further insights are gained by comparing the Hirshfeld surface analysis results with data from other related isoquinoline systems, providing a broader structural context. []

Q3: What computational chemistry methods have been used to study 6-Methoxyquinoline N-oxide?

A: Theoretical studies of 6-Methoxyquinoline N-oxide commonly utilize Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional with the 6-311++G(d,p) basis set. These methods provide valuable information on bond lengths, angles, and electronic properties, complementing experimental findings. []

Q4: Has 6-Methoxyquinoline N-oxide been used in the formation of adducts with metal complexes?

A: Yes, 6-Methoxyquinoline N-oxide has been successfully used as a ligand (L) in the synthesis of Dimethyltin(IV)dichloride adducts with the general formula Me2SnCl2L2. The characterization of these adducts relies on techniques such as 1H, 13C, 119Sn NMR, and Mossbauer spectroscopy. These studies provide insights into the coordination chemistry of 6-Methoxyquinoline N-oxide and its interaction with metal centers. []

Q5: Are there examples of co-crystals involving 6-Methoxyquinoline N-oxide, and what intermolecular interactions are observed?

A: Yes, a co-crystal of 6-Methoxyquinoline N-oxide with hydroquinone (2:1 ratio) has been reported. The crystal structure reveals a key O—H⋯O hydrogen bond between the N-oxide group of 6-Methoxyquinoline N-oxide and the hydroxyl group of hydroquinone, with a donor–acceptor distance of 2.6118 (18) A. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the co-crystal. This structure demonstrates the potential of 6-Methoxyquinoline N-oxide to engage in supramolecular assemblies via hydrogen bonding. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)